N-cyclohexyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
N-cyclohexyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule derived from the benzo[cd]indole-6-sulfonamide scaffold. Its structure features:
- A benzo[cd]indole core fused with a sulfonamide group at position 4.
- A 1-ethyl substituent at the indole nitrogen (position 1).
- A 2-oxo group contributing to hydrogen-bonding interactions.
- A cyclohexyl group attached via the sulfonamide nitrogen.
This compound was identified in crystallographic studies as a ligand for the BRD4 bromodomain (PDB ID: 5CQT), where it stabilizes the protein-ligand complex through hydrophobic interactions and hydrogen bonding . The synthesis of such derivatives typically involves nucleophilic substitution of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with amines (e.g., cyclohexylamine) in the presence of catalysts like DMAP and Et₃N .
Properties
IUPAC Name |
N-cyclohexyl-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-21-16-11-12-17(14-9-6-10-15(18(14)16)19(21)22)25(23,24)20-13-7-4-3-5-8-13/h6,9-13,20H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSBLFHOLQSPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4CCCCC4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.5 g/mol
- CAS Number : 438488-95-0
This compound belongs to the family of sulfonamide derivatives known for their diverse biological activities.
This compound has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. Dysregulation of TNF-α is implicated in various inflammatory diseases, making this compound a candidate for therapeutic intervention.
Inhibition of TNF-α
Research indicates that analogs of this compound can significantly reduce TNF-α binding to its receptor. For instance, a study showed that a related compound exhibited an IC50 value of 3 μM, demonstrating its efficacy as a TNF-α inhibitor . This inhibition is crucial for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Antifungal Activity : A study highlighted that derivatives of the benzo[cd]indole scaffold showed promising antifungal properties. Compounds derived from this scaffold exhibited minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .
- Antiviral Properties : The compound has shown potential against viral infections, specifically targeting pathways influenced by TNF signaling. Its ability to modulate immune responses may enhance antiviral efficacy .
- Cytotoxic Effects : Research has indicated variable cytotoxic effects on different cancer cell lines, suggesting that structural modifications can enhance selectivity and potency against specific tumors .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can influence its biological activity. The presence of the sulfonamide group is critical for its interaction with biological targets.
Key Modifications
Modifications to the cyclohexyl group or the sulfonamide moiety can lead to enhanced binding affinity and selectivity for TNF receptors. For example, substituting different alkyl groups or introducing halogens has been shown to improve activity against TNF signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings from Comparative Studies
TNF-α Inhibition
- S10 (N-phenyl analog) demonstrated a 2.2-fold improvement in TNF-α inhibition (IC₅₀ = 14 μM) over the parent compound EJMC-1. The naphthalene-derived substituent enhanced hydrophobic interactions with Tyr59 in TNF-α .
- Hydrophobic substituents (e.g., naphthyl, cyclohexyl) improved binding affinity by occupying a hydrophobic pocket in the TNF-α dimer. Polar groups (e.g., hydroxyl, amino) were less effective .
RORγ Inhibition
- Derivatives like XY101 exhibited nanomolar potency against RORγ, a nuclear receptor implicated in autoimmune diseases. Modifications to the sulfonamide group (e.g., bulkier substituents) enhanced selectivity over other nuclear receptors .
Bromodomain Binding
- The cyclohexyl group in the target compound provided optimal van der Waals contacts with BRD4’s ZA loop, a critical region for bromodomain-ligand interactions. Smaller substituents (e.g., methyl) reduced binding stability .
Q & A
Q. Example Synthesis Table
| Derivative | Amine Reactant | Yield (%) | Key Characterization Data |
|---|---|---|---|
| Compound 33 | 5-amino-1-pentanol | 65% | H NMR (CDCl): δ 7.24 (m, aromatic), 3.92 (m, -CH-) |
| Compound 38 | Alkyl phosphate | 51% | HRMS: m/z 424.1865 (MNa) |
How is the benzo[cd]indole core structurally characterized, and what techniques validate its conformation?
Basic Research Question
- X-ray Crystallography : Limited evidence, but SHELX programs are widely used for small-molecule refinement .
- NMR Spectroscopy : Aromatic proton shifts (δ 7.2–8.1 ppm) confirm the fused indole system. Substituent effects (e.g., sulfonamide -SO-) are observed at δ 3.5–4.0 ppm .
- Mass Spectrometry : HRMS confirms molecular formulas (e.g., CHNOS for a derivative) .
What biological targets are associated with this compound class, and what screening methods are used?
Basic Research Question
- Targets : RORγ (nuclear receptor), mPTPB (Mycobacterium tuberculosis phosphatase), and TNF-α .
- Methods :
How do structural modifications (e.g., sulfonamide substituents) impact inhibitory potency and selectivity?
Advanced Research Question
- SAR Insights :
- Alkyl Chains : Longer chains (e.g., pentyl in Compound 33) improve mPTPB inhibition (K = 38 µM vs. 70 µM for shorter chains) via hydrophobic interactions .
- Phosphate Groups : Derivatives like Compound 38 enhance solubility and binding to Arg128 in mPTPB through hydrogen bonding .
- Selectivity : Piperazinyl-thiophenyl-ethyl-oxalamide analogs show >30-fold selectivity over PTP1B and SHP2 .
How can researchers resolve contradictions in enzyme inhibition data (e.g., varying Ki_ii values)?
Advanced Research Question
- Assay Optimization :
- Data Interpretation : Non-competitive inhibition (e.g., Compound 47 for mPTPB) may explain discrepancies vs. competitive inhibitors like Compound 48 .
What computational strategies guide the optimization of sulfonamide derivatives for RORγ inhibition?
Advanced Research Question
- Docking Studies : Identify key interactions (e.g., hydrogen bonds with Glu379, π-π stacking with Trp317 in RORγ) .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives .
- Free Energy Calculations : Predict ΔG binding using MM/GBSA for lead optimization .
What challenges arise in transitioning from in vitro to in vivo studies for this compound class?
Advanced Research Question
How do researchers differentiate competitive vs. non-competitive inhibition mechanisms?
Advanced Research Question
- Lineweaver-Burk Plots : Non-parallel lines indicate non-competitive inhibition (e.g., Compound 47 for mPTPB) .
- Crystallography : Co-crystal structures reveal allosteric binding sites (e.g., Compound 46 in mPTPB) .
What role does the sulfonamide group play in target engagement?
Basic Research Question
- Hydrogen Bonding : -SO- interacts with backbone NH of Gly85 in mPTPB .
- Ionic Interactions : Sulfonamide oxygen atoms bind Arg128 in lumazine synthase .
How are selectivity profiles validated against related enzymes (e.g., RORα vs. RORγ)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
